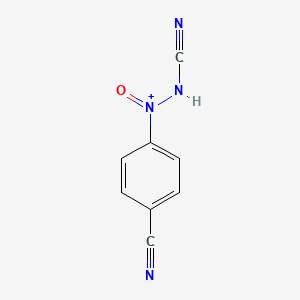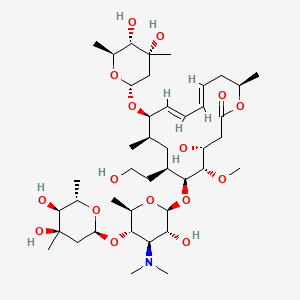![molecular formula C7H14N4 B568232 1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine CAS No. 115519-84-1](/img/structure/B568232.png)
1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine, also known as 1,3,5-Triazaadamantan-7-amine, is an organic compound . It has a CAS Number of 14707-75-6 .
Synthesis Analysis
The synthesis of 1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine can be achieved through various methods. A commonly used method involves the reaction of triazacyclononane sodium with the corresponding aldehyde or ketone to generate an intermediate. The intermediate is then deprotected to produce the final product .Molecular Structure Analysis
The molecular formula of 1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine is C7H14N4 . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine is a solid compound . It is soluble in some organic solvents such as methanol, ethanol, and chloroform . The compound has a molecular weight of 154.21 , a density of 1.37±0.1 g/cm3 (Predicted) , a melting point of 300-310 °C , and a boiling point of 227.2±8.0 °C (Predicted) .Safety and Hazards
1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine is classified as an irritant . When handling this compound, appropriate personal protective equipment, such as laboratory gloves and safety glasses, should be worn. Good laboratory safety procedures should be followed when using and handling this compound .
properties
IUPAC Name |
1,3,5-triazatricyclo[3.3.1.13,7]decan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c8-7-10-2-6-1-9(4-10)5-11(7)3-6/h6-7H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPRCIJFMJMLQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN3CN1CN(C2)C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697853 |
Source


|
| Record name | 1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine | |
CAS RN |
115519-84-1 |
Source


|
| Record name | 1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Chloromethyl)thieno[2,3-c]pyridine](/img/structure/B568150.png)
![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4-methoxy-6-methyl-](/img/no-structure.png)

![1-Azabicyclo[3.3.1]nonane-5-carbonyl chloride](/img/structure/B568155.png)

![4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dithiole-2,6-dithione](/img/structure/B568160.png)


![5-Methyloxazolo[5,4-b]pyridin-2-ol](/img/structure/B568166.png)
